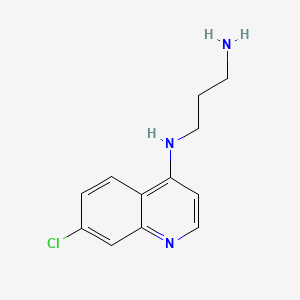

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Übersicht

Beschreibung

“N-(7-Chloroquinolin-4-yl)propane-1,3-diamine” is a chemical compound with the molecular formula C12H14ClN3. It has a molecular weight of 235.71300 and a density of 1.274g/cm3 . The compound is also known by its common name "N’- (7-chloroquinolin-4-yl)propane-1,3-diamine" .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The molecular structure of “N-(7-Chloroquinolin-4-yl)propane-1,3-diamine” has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . The IR spectrum of the complex showed the involvement of amine and imine group in coordination .Chemical Reactions Analysis

The compound has been involved in various chemical reactions to produce different derivatives. For instance, it has been used as a precursor in the synthesis of other compounds such as “N-(7-chloroquinolin-4-yl)-N-cyclohexyl-propane-1,3-diamine” and "N-(7-chloroquinolin-4-yl)-N,N-diethyl-N-phenyl-propane-1,3-diamine" .Physical And Chemical Properties Analysis

The compound has a boiling point of 424.6ºC at 760mmHg and a flash point of 210.6ºC . The exact melting point is not available . It has a LogP value of 3.42220, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Field

Application

This compound has been used in the synthesis of new 7-chloroquinoline derivatives, which have shown promising antimalarial activity .

Method

The synthesis involves the use of ultrasound irradiation . The newly synthesized compounds were then screened for their antimalarial activity .

Results

All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8 and 9) with IC50 < 50 M .

Anticancer Activity

Field

Application

The compound has been used in the synthesis of new 7-chloroquinoline derivatives, which have been evaluated for their antitumor activity .

Method

The compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines .

Results

Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .

Antimicrobial Activity

Field

Application

The compound has been used in the synthesis of new 7-chloroquinoline derivatives, which have been evaluated for their antimicrobial activity .

Method

The newly synthesized compounds were screened for their antibacterial activity .

Results

The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .

Antipsychotic Properties

Field

Application

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a benzene derivative that binds to histamine receptors and has been shown to have antipsychotic properties in animal models .

Method

The compound was tested in animal models for its antipsychotic properties .

Results

The compound showed promising antipsychotic properties in the tested animal models .

DNA Gyrase Inhibitors

Field

Application

The compound has been used in the synthesis of new 3- ((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs as potential Mycobacterium tuberculosis DNA gyrase inhibitors .

Method

The synthesis of these new analogs was carried out and then they were tested for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase .

Results

The study presents the synthesis of these new analogs as potential inhibitors .

Anti-inflammatory Activity

Field

Application

4-Aminoquinoline nucleus, a part of the compound, is used in designing bioactive compounds displaying anti-inflammatory activity .

Method

The compound was used in the synthesis of new bioactive compounds, which were then tested for their anti-inflammatory activity .

Results

The synthesized compounds displayed promising anti-inflammatory activity .

Antihistaminergic Properties

Application

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a benzene derivative that binds to histamine receptors. It has been shown to have antihistaminergic properties .

Method

The compound was tested in animal models for its antihistaminergic properties .

Results

The compound showed promising antihistaminergic properties in the tested animal models .

HIV Treatment

Field

Application

A derivative of azidothymidine (AZT), which was combined with the 7-chloro quinoline scaffold through a 1,4-disubstituted 1,2,3-triazole, was synthesized. This new molecule was fully characterized and computational studies were used to predict its interaction with HIV reverse transcriptase .

Method

The synthesis of this new molecule was carried out and then it was tested for its inhibitory activity against HIV reverse transcriptase .

Results

The synthesized compound showed promising inhibitory activity against HIV reverse transcriptase .

Antiasthmatic Activity

Field

Application

Quinolines and their derivatives, including N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, have been reported to have antiasthmatic activity .

Method

The compound was tested for its antiasthmatic properties .

Results

The compound showed promising antiasthmatic properties .

Antihypersensitive Activity

Field

Application

Quinolines and their derivatives, including N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, have been reported to have antihypersensitive activity .

Method

The compound was tested for its antihypersensitive properties .

Results

The compound showed promising antihypersensitive properties .

Antiplasmodial Bioactivity

Field

Application

A series of readily synthesized and inexpensive aminoalkylated chalcones and diarylpropane analogues were synthesized and tested against chloroquinone-sensitive and -resistant strains of Plasmodium falciparum .

Method

The synthesis of these new analogs was carried out and then they were tested for their antiplasmodial bioactivity .

Results

Hydrogenation of the enone to a diarylpropane moiety increased antiplasmodial bioactivity significantly .

Anticancer Activity

Application

[(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .

Method

The synthesis of these new analogs was carried out and then they were tested for their anticancer activity .

Results

The synthesized compounds displayed promising anticancer activity .

Eigenschaften

IUPAC Name |

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPOTYIIRALLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288562 | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

CAS RN |

7597-14-0 | |

| Record name | NSC56620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.